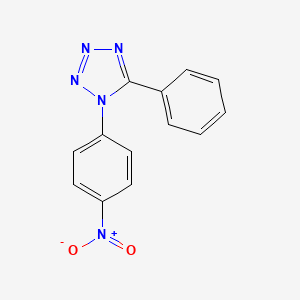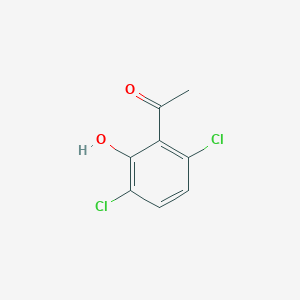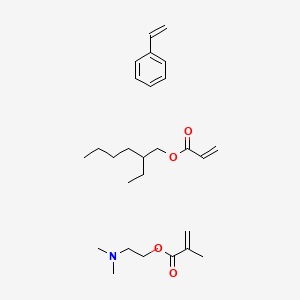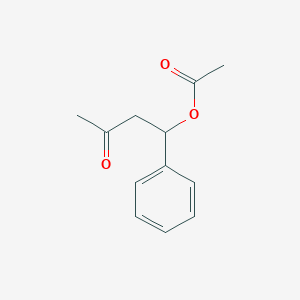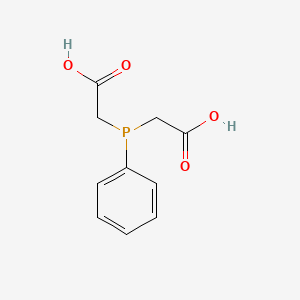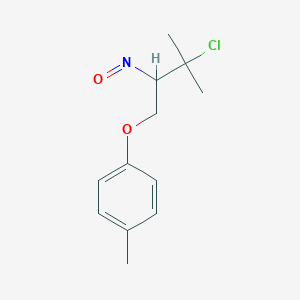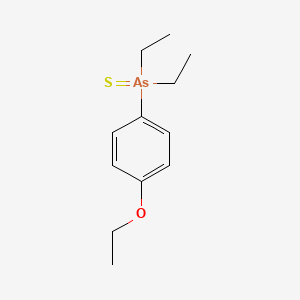![molecular formula C9H12O4S2 B14624595 [(Ethanesulfonyl)methanesulfonyl]benzene CAS No. 56255-66-4](/img/structure/B14624595.png)
[(Ethanesulfonyl)methanesulfonyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Ethanesulfonyl)methanesulfonyl]benzene is an organic compound that features both ethanesulfonyl and methanesulfonyl groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(ethanesulfonyl)methanesulfonyl]benzene typically involves the sulfonation of benzene derivatives. One common method is the electrophilic substitution reaction between benzene and sulfuric acid or sulfur trioxide . The reaction can be carried out by heating benzene under reflux with concentrated sulfuric acid for several hours or warming benzene under reflux at 40°C with fuming sulfuric acid for 20 to 30 minutes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve similar sulfonation reactions, optimized for higher yields and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
[(Ethanesulfonyl)methanesulfonyl]benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfide or thiol groups.
Substitution: Electrophilic substitution reactions are common, where the sulfonyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like sulfuric acid (H₂SO₄) or sulfur trioxide (SO₃) are typically used for sulfonation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfides or thiols.
Applications De Recherche Scientifique
[(Ethanesulfonyl)methanesulfonyl]benzene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in sulfonation reactions.
Biology: The compound can be used to modify biomolecules, potentially altering their biological activity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemicals and materials, including surfactants and polymers.
Mécanisme D'action
The mechanism of action of [(ethanesulfonyl)methanesulfonyl]benzene involves its ability to act as an electrophile in substitution reactions. The sulfonyl groups are electron-withdrawing, making the benzene ring more susceptible to nucleophilic attack. This property is exploited in various chemical reactions to introduce new functional groups onto the benzene ring .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonic acid: A strong acid used in various industrial applications.
Methanesulfonyl chloride: A reagent used in organic synthesis for introducing methanesulfonyl groups.
Methanesulfonic anhydride: Used as a protective reagent in organic synthesis.
Uniqueness
[(Ethanesulfonyl)methanesulfonyl]benzene is unique due to the presence of both ethanesulfonyl and methanesulfonyl groups, which impart distinct chemical properties. This dual functionality allows for a wider range of chemical reactions and applications compared to similar compounds that contain only one type of sulfonyl group.
Propriétés
Numéro CAS |
56255-66-4 |
|---|---|
Formule moléculaire |
C9H12O4S2 |
Poids moléculaire |
248.3 g/mol |
Nom IUPAC |
ethylsulfonylmethylsulfonylbenzene |
InChI |
InChI=1S/C9H12O4S2/c1-2-14(10,11)8-15(12,13)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |
Clé InChI |
VTOVHDUVDHMCQU-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)CS(=O)(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{2-[(4-Cyclopentylphenyl)sulfanyl]phenyl}acetonitrile](/img/structure/B14624518.png)
![2-Iodo-N-[3-(pentyloxy)phenyl]benzamide](/img/structure/B14624521.png)
